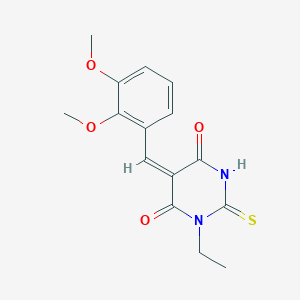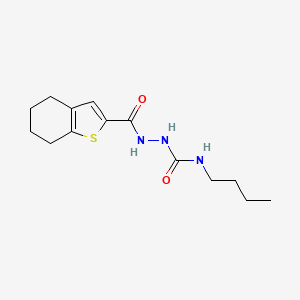![molecular formula C15H22N2O B4719105 2-methyl-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4719105.png)
2-methyl-N-[3-(1-pyrrolidinyl)propyl]benzamide
Vue d'ensemble
Description
2-methyl-N-[3-(1-pyrrolidinyl)propyl]benzamide, commonly known as MPBP, is a synthetic compound that belongs to the class of benzamides. MPBP has been the subject of extensive scientific research due to its potential applications in the field of neuroscience. In
Applications De Recherche Scientifique
MPBP has been used in various scientific research studies due to its potential applications in the field of neuroscience. One of the primary uses of MPBP is as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes such as calcium signaling and ion channel regulation. MPBP has been shown to bind to the sigma-1 receptor with high affinity, making it a useful tool for studying the function of this receptor.
Mécanisme D'action
The exact mechanism of action of MPBP is not well understood. However, it is believed to modulate the activity of the sigma-1 receptor, which in turn affects various cellular processes. The sigma-1 receptor has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, MPBP may have potential therapeutic applications for these disorders.
Biochemical and Physiological Effects:
MPBP has been shown to have various biochemical and physiological effects. In vitro studies have shown that MPBP can modulate calcium signaling and enhance neurite outgrowth. In vivo studies have shown that MPBP can improve cognitive function and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPBP in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the function of this receptor. However, one of the limitations of using MPBP is its relatively low solubility in water. This can make it difficult to administer in vivo and may require the use of solvents such as DMSO.
Orientations Futures
There are several future directions related to MPBP that warrant further investigation. One area of research is the potential therapeutic applications of MPBP for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of more potent and selective sigma-1 receptor ligands. Finally, the use of MPBP in combination with other drugs for synergistic effects is an area of research that may have potential therapeutic applications.
Propriétés
IUPAC Name |
2-methyl-N-(3-pyrrolidin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-13-7-2-3-8-14(13)15(18)16-9-6-12-17-10-4-5-11-17/h2-3,7-8H,4-6,9-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSWWSTUFUYNJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-(benzylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B4719035.png)
![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B4719041.png)
![2-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4719061.png)


![2-bromo-6-ethoxy-4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4719081.png)
![2-[3-(1H-benzimidazol-1-yl)propoxy]benzonitrile](/img/structure/B4719089.png)

![N-allyl-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4719097.png)
![(3-isopropoxyphenyl)[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B4719098.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4719117.png)

![ethyl 4,5-dimethyl-2-{[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4719124.png)
![2-(2,4-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4719136.png)